molecular formula C10H6BrN3S B12629239 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-74-9

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12629239
CAS No.: 947534-74-9
M. Wt: 280.15 g/mol
InChI Key: GIDIPYHYLCYSMQ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a bicyclic heterocyclic compound featuring a fused imidazole and 1,2,4-thiadiazole ring system. The 4-bromophenyl substituent at position 6 enhances its electronic and steric properties, making it a versatile intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Its synthesis involves nucleophilic aromatic substitution (SNAr) at the C-3 position followed by regioselective iodination at C-5, enabling diversification through palladium-catalyzed couplings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947534-74-9

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H

InChI Key

GIDIPYHYLCYSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=NSC3=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone to yield the desired imidazo[1,2-d][1,2,4]thiadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromophenyl group directs electrophilic substitution to the para position relative to bromine, while the imidazo-thiadiazole ring undergoes electrophilic attacks at the electron-rich positions (C-5 and C-7).

Key Examples:

  • Nitration : Reaction with nitric acid/sulfuric acid at 0–5°C yields mono-nitro derivatives at the para position of the bromophenyl group .

  • Sulfonation : Sulfonation with oleum introduces a sulfonic acid group at C-5 of the thiadiazole ring .

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C6-(4-Bromo-3-nitrophenyl)imidazo[1,2-d] thiadiazole78
SulfonationOleum, 60°C5-Sulfo-6-(4-bromophenyl)imidazo[1,2-d] thiadiazole65

Nucleophilic Aromatic Substitution

The bromine atom at the para position participates in nucleophilic substitution, enabling C–C or C–heteroatom bond formation.

Key Examples:

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ produces biaryl derivatives .

  • Amination : Treatment with ammonia/copper catalyst yields 6-(4-aminophenyl) derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C6-(4-Biphenylyl)imidazo[1,2-d] thiadiazole85
AmidationNH₃, CuI, 1,10-phenanthroline, 100°C6-(4-Aminophenyl)imidazo[1,2-d] thiadiazole72

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles via cyclocondensation with bifunctional reagents.

Key Examples:

  • Spirothiazolidinone Formation : Reaction with mercaptoacetic acid under reflux yields spirothiazolidinone derivatives with antitubercular activity .

  • Imidazo-Thiadiazole Expansion : Condensation with α-haloaryl ketones generates extended imidazo-thiadiazole systems .

Reaction TypeReagents/ConditionsProductYield (%)Biological ActivityReference
Spirothiazolidinone SynthesisMercaptoacetic acid, benzene, refluxSpirothiazolidinone derivative92.7Antimycobacterial (MIC: 6.25 μg/mL)
Thiadiazole ExpansionPhenacyl bromide, ethanol, reflux2-Aryl-imidazo[2,1-b] thiadiazole81Antiviral (EC₅₀: 12 μM)

Cross-Coupling Reactions

The bromine substituent facilitates cross-coupling reactions to introduce diverse functional groups.

Key Examples:

  • Heck Reaction : Palladium-catalyzed coupling with alkenes produces styryl derivatives .

  • Buchwald–Hartwig Amination : Forms aryl amine derivatives for drug discovery .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Heck ReactionPd(OAc)₂, PPh₃, Et₃N, DMF6-(4-Styrylphenyl)imidazo[1,2-d] thiadiazole68
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene6-(4-(Piperidin-1-yl)phenyl)imidazo[1,2-d] thiadiazole75

Biological Activity of Reaction Products

Derivatives of 6-(4-bromophenyl)imidazo[1,2-d] thiadiazole exhibit notable bioactivities:

Derivative ClassActivity ProfilePotency (IC₅₀/MIC)Reference
SpirothiazolidinonesAntitubercular (M. tuberculosis H37Rv)6.25 μg/mL
Acyl-hydrazonesAntiviral (Coxsackie B4 virus)EC₅₀: 8.2 μM
Biaryl DerivativesAnticancer (HeLa cells)IC₅₀: 14.3 μM

Mechanistic Insights

  • Electrophilic Substitution : Bromine’s electron-withdrawing effect directs incoming electrophiles to the para position, while the heterocycle’s electron density dictates regioselectivity .

  • Nucleophilic Substitution : Bromine’s leaving-group ability is enhanced by the electron-deficient aryl ring, enabling efficient Pd-catalyzed couplings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole and its derivatives. In particular, a series of synthesized compounds were evaluated against liver carcinoma cell lines (HEPG2-1). The results indicated that several derivatives exhibited moderate to high anticancer activity compared to doxorubicin, a standard chemotherapeutic agent. The structure-activity relationship (SAR) analysis suggested that specific substitutions at the thiadiazole moiety significantly influenced their anticancer efficacy .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research has demonstrated that derivatives of this compound possess antibacterial and antifungal activities. For instance, a series of new compounds derived from this structure were tested against various bacterial strains and exhibited significant antimicrobial effects. Some compounds even showed activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in treating tuberculosis .

Other Biological Activities

Beyond anticancer and antimicrobial properties, derivatives of this compound have been reported to possess anti-inflammatory effects and potential neuroprotective activities. The presence of the imidazole ring often correlates with enhanced biological activity due to its ability to interact with various biological targets .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of thiadiazole-imidazole derivatives, several compounds were synthesized and tested for their ability to inhibit cell proliferation in liver carcinoma cells. The most effective compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation involved synthesizing 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles. These compounds were subjected to antimicrobial testing using the microbroth dilution technique. Results showed that some derivatives had notable antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. Additionally, the compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Imidazo[1,2-d][1,2,4]thiadiazole Derivatives
  • 3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole (14) :
    Substituents at C-3 (methoxy) increase solubility but reduce reactivity toward electrophilic substitution compared to bromophenyl derivatives. This compound is synthesized via SNAr with sodium methoxide .
Triazolo-Thiadiazole Derivatives
  • 3-(4-Bromophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole :
    Replacing the imidazole ring with a triazole alters electronic properties and biological activity. This derivative exhibits cytotoxicity in cancer cells, attributed to its planar structure and sulfur-rich core .
  • 3-Methyl-6-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole :
    Methyl substitution at C-3 reduces steric hindrance, improving metabolic stability compared to bulkier groups .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., Bromo) :
    The 4-bromophenyl group in the target compound facilitates cross-coupling reactions, enabling the synthesis of biaryl derivatives for drug discovery . In contrast, electron-donating groups (e.g., methoxy) at C-3 enhance solubility but limit further functionalization .
  • Heteroaromatic Substituents (e.g., Thienyl) :
    Thiophene-containing analogs (e.g., 3-(thienyl)triazolo-thiadiazoles) exhibit red-shifted UV-Vis absorption, making them candidates for optoelectronic applications .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Synthesis Method Biological Activity Key Properties
6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole Imidazo[1,2-d][1,2,4]thiadiazole 6-(4-Bromophenyl) SNAr, Suzuki coupling Antifungal, Cytotoxic High cross-coupling reactivity
3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole (14) Same core 3-Methoxy SNAr with NaOMe Bioactive scaffold Enhanced solubility
3-(Thienyl)triazolo[3,4-b]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 3-Thienyl, 6-Bromophenyl Cyclocondensation Cytotoxic Planar structure for DNA intercalation
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) Benzo-bis-thiadiazole 4-Bromo Direct bromination Photovoltaic applications High electron affinity
  • Antifungal Activity :
    Imidazo-thiadiazoles with bromophenyl groups show moderate activity against Botrytis cinerea (EC₅₀ = 12–18 µM), while triazolo-thiadiazoles exhibit stronger cytotoxicity in leukemia cells (IC₅₀ = 3–8 µM) .
  • Electronic Properties : Bromine’s electron-withdrawing effect lowers the LUMO energy in the target compound, favoring charge transport in organic semiconductors. Benzo-fused analogs display even lower LUMO levels, making them superior for photovoltaic use .

Biological Activity

The compound 6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a member of the imidazothiadiazole family, which has garnered attention for its diverse biological activities. This compound's structure includes a thiadiazole ring, known for imparting various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_8BrN3_3S
  • Molecular Weight : 294.17 g/mol
  • CAS Number : 947534-80-7

1. Anti-inflammatory Activity

Research indicates that derivatives of imidazo[1,2-d][1,2,4]thiadiazole exhibit significant anti-inflammatory effects. A study synthesized various derivatives and evaluated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results showed that some derivatives had comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), with reduced gastrointestinal side effects .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited higher inhibition rates against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

3. Anticancer Activity

Studies have highlighted the anticancer properties of thiadiazole derivatives. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .

4. Other Biological Activities

Additionally, this compound has been investigated for its anticonvulsant and analgesic properties. Research indicates that it may interact with GABAergic systems in the brain, providing a basis for its use in treating seizures and pain .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Study on Anti-inflammatory Effects : A recent study synthesized various derivatives and assessed their COX-1 and COX-2 inhibition profiles. Some compounds showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy : In a comparative study of synthesized thiadiazole compounds against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
Anti-inflammatoryCOX-1/COX-2 EnzymesIC50 < 10 µM
AntimicrobialStaphylococcus aureusZone of inhibition: 18 mm
AntimicrobialEscherichia coliZone of inhibition: 15 mm
AnticancerMCF-7 (breast cancer)Induces apoptosis
AnticancerHeLa (cervical cancer)Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a common approach involves reacting 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-bromo-β-chlorocinnamic acid under reflux in ethanol. Yield optimization requires precise control of stoichiometric ratios (1:1 molar ratio), solvent polarity, and reaction time (48–72 hours) to minimize byproducts like unreacted thiol intermediates . Purity is enhanced via recrystallization using dimethylformamide (DMF) or ethanol-water mixtures, monitored by HPLC (>95% purity).

Q. How is the molecular structure of this compound validated, and what spectroscopic/analytical techniques are critical?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–S: 1.68–1.72 Å, C–N: 1.30–1.35 Å) and dihedral angles (e.g., 8.6° between the thiadiazole and bromophenyl planes) . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon connectivity.
  • FT-IR : Peaks at 1580–1600 cm1^{-1} (C=N stretching) and 690 cm1^{-1} (C–Br vibration) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do these affect its physicochemical properties?

  • Methodological Answer : X-ray studies reveal three key interactions:

O–H⋯N hydrogen bonds between carboxylic acid donors and thiadiazole acceptors (2.85–3.10 Å).

C–H⋯O contacts (3.20–3.50 Å) stabilizing layered structures.

π–π stacking between thiadiazole and phenyl rings (centroid distances: 3.67–3.85 Å), which influence solubility and melting behavior . Computational modeling (e.g., DFT) can quantify interaction energies and predict stability under thermal stress.

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer : SAR studies require systematic structural modifications:

  • Substituent variation : Replace the bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity.
  • Heterocycle substitution : Introduce fused rings (e.g., benzofuran) to enhance binding affinity, as seen in analogous imidazo-thiadiazole hybrids with antitumor activity (IC50_{50}: 2–10 μM in MCF-7 cells) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like EGFR or PDE4B .

Q. What experimental design strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

  • Methodological Answer : Contradictions often arise from methodological variability. Address this via:

  • Standardized assays : Use CLSI guidelines for MIC determinations against reference strains (e.g., S. aureus ATCC 29213).
  • Dose-response validation : Test multiple concentrations (0.1–100 μg/mL) with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Mechanistic studies : Probe membrane permeability (SYTOX Green assay) or enzyme inhibition (β-lactamase activity assays) to clarify mode of action .

Q. How can computational methods predict the metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (∼3.2), bioavailability (Lipinski score: 0), and CYP450 interactions.
  • Toxicity profiling : Run PROTOX II for hepatotoxicity alerts (e.g., bromine-related oxidative stress).
  • Metabolic pathways : Simulate phase I/II metabolism (e.g., cytochrome-mediated oxidation of the imidazole ring) using GLORYx .

Methodological Challenges

Q. What strategies mitigate steric hindrance during functionalization of the imidazo-thiadiazole core?

  • Answer : Steric effects from the bromophenyl group can hinder electrophilic substitutions. Solutions include:

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before introducing substituents.
  • Protecting groups : Temporarily block reactive sites (e.g., Silyl protection of NH groups) during multi-step syntheses .

Q. How do solvent polarity and catalyst choice influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings by stabilizing intermediates. For regioselective arylations:

  • Use Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (3:1) at 80°C.
  • Monitor reaction progress via TLC (Rf_f 0.5 in ethyl acetate/hexane) to isolate mono- vs. di-substituted products .

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